MAO-B Inhibition: 4-Chlorochalcone vs. 4-Nitrochalcone and Parent Chalcone
In a direct comparative study of six synthetic and six natural chalcones, 4-chlorochalcone (compound 3) inhibited human monoamine oxidase-B (hMAO-B) with an IC50 of 0.082 μM, demonstrating 2.6-fold lower potency than the most active compound 4-dimethylaminochalcone (IC50 = 0.029 μM) but comparable potency to 4-nitrochalcone (IC50 = 0.066 μM) [1]. Importantly, 4-chlorochalcone exhibited high selectivity for hMAO-B over hMAO-A, with an hMAO-A IC50 of 9.95 μM, yielding a selectivity index of approximately 121 [2]. This selectivity is a critical differentiator for applications requiring isoform-specific inhibition, as unsubstituted chalcone lacks this potency and selectivity profile.
| Evidence Dimension | hMAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.082 μM |
| Comparator Or Baseline | 4-Nitrochalcone: 0.066 μM; 4-Dimethylaminochalcone: 0.029 μM; Parent chalcone: not reported as potent |
| Quantified Difference | 2.6-fold less potent than 4-dimethylaminochalcone; comparable to 4-nitrochalcone |
| Conditions | Recombinant human MAO-B enzyme assay using kynuramine as substrate; fluorescence spectrophotometry |
Why This Matters
Procurement decisions for neurodegenerative disease research (e.g., Parkinson's, Alzheimer's) hinge on isoform selectivity to minimize off-target effects; 4-chlorochalcone's balanced potency and >120-fold selectivity provides a defined advantage over non-selective or less potent chalcones.
- [1] Oh, J. M., Kang, M. G., Hong, A., Park, J. E., Kim, S. H., Lee, J. P., Baek, S. C., Park, D., Nam, S. J., Cho, M. L., & Kim, H. (2019). Potent and selective inhibition of human monoamine oxidase-B by 4-dimethylaminochalcone and selected chalcone derivatives. International Journal of Biological Macromolecules, 137, 426–432. View Source
- [2] InvivoChem. (n.d.). 4-Chlorochalcone (Compound 3) - Technical Datasheet. View Source
